molecular formula C9H13N3O2 B13349041 1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid

1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13349041
M. Wt: 195.22 g/mol
InChI Key: NRLVDELEGNHGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of azetidine and pyrazole Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring can be introduced via the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-(2-(Azetidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-[2-(azetidin-1-yl)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-6-10-12(7-8)5-4-11-2-1-3-11/h6-7H,1-5H2,(H,13,14)

InChI Key

NRLVDELEGNHGPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCN2C=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.